2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical and biological properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the acetamide group: The acetamide group can be introduced through acylation reactions.
Methoxylation and propylation: The methoxy and propyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Receptor Modulation: It may modulate receptors involved in microbial growth, providing antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-propyl-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with the thiophene ring at a different position.
2-methoxy-N-propyl-N-(furan-3-ylmethyl)acetamide: Similar structure but with a furan ring instead of thiophene.
2-methoxy-N-propyl-N-(pyrrole-3-ylmethyl)acetamide: Similar structure but with a pyrrole ring instead of thiophene.
Uniqueness
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
2-Methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a methoxy group, a propyl chain, and a thiophene moiety, which contribute to its diverse biological activities. The presence of the thiophene ring is significant, as thiophene and its derivatives are known to interact with various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 11.29 - 77.38 |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound has shown promising results in assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation .
Anticancer Properties
Studies have explored the anticancer properties of this compound, particularly its effects on cell proliferation and apoptosis in cancer cell lines. Notable findings include:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
The following table summarizes the IC50 values observed in different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 30 |
A549 | 25 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
- Receptor Interaction : It may interact with receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Modulation : By acting as an antioxidant, it helps reduce oxidative damage within cells .
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives similar to this compound:
- A study focusing on thiophene-based compounds reported their effectiveness in reducing tumor growth in animal models when administered at specific dosages .
- Another investigation examined the compound's role in modulating inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-12(11(13)8-14-2)7-10-4-6-15-9-10/h4,6,9H,3,5,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTGYEKXKVLOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.